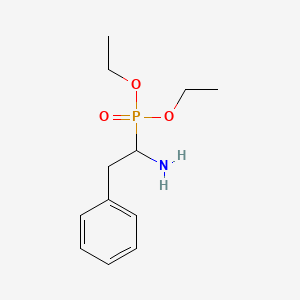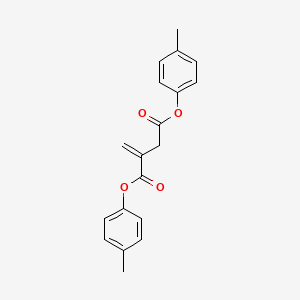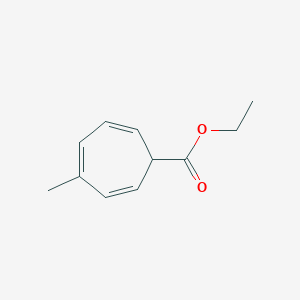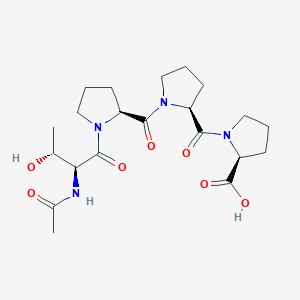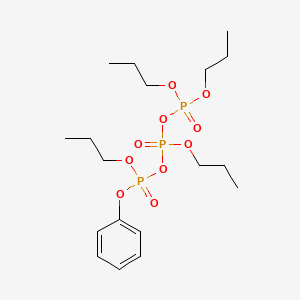
Phenol, 4-ethyl-2-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-ethyl-2-isopropyl- is an organic compound that belongs to the class of phenols It consists of a phenol molecule substituted with an ethyl group at the 4-position and an isopropyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 4-ethyl-2-isopropyl- can be synthesized through the alkylation of phenol with ethylene and propylene. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions. The process can be summarized as follows:
Alkylation of Phenol: Phenol reacts with ethylene and propylene in the presence of AlCl3 to form the desired product.
Reaction Conditions: The reaction is carried out at a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-ethyl-2-isopropyl- involves large-scale alkylation processes. The use of continuous flow reactors and advanced catalysts ensures high yield and purity of the product. The process is optimized for cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-ethyl-2-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Brominated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 4-ethyl-2-isopropyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-ethyl-2-isopropyl- involves its interaction with biological molecules and cellular pathways. The compound can exert its effects through:
Proteolysis: Dissolving tissue on contact via proteolysis.
Neurolysis: Producing chemical neurolysis when injected near nerves, affecting nerve fibers.
Comparaison Avec Des Composés Similaires
Phenol, 4-ethyl-2-isopropyl- can be compared with other similar compounds such as:
4-Isopropylphenol: Similar structure but lacks the ethyl group.
Thymol (2-isopropyl-5-methylphenol): Contains a methyl group instead of an ethyl group.
Phenol: The parent compound without any alkyl substitutions.
Uniqueness
Phenol, 4-ethyl-2-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
74926-85-5 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
4-ethyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-5-6-11(12)10(7-9)8(2)3/h5-8,12H,4H2,1-3H3 |
Clé InChI |
HFXZXGVECOWQGS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



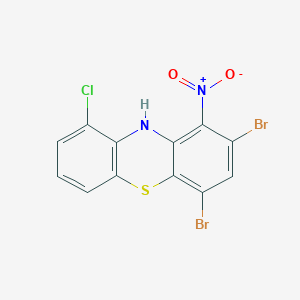
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
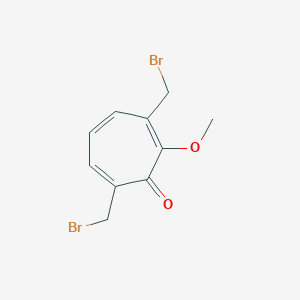
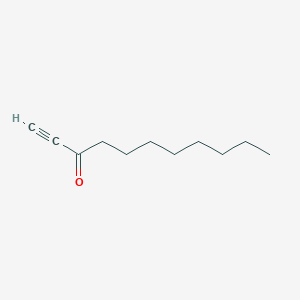
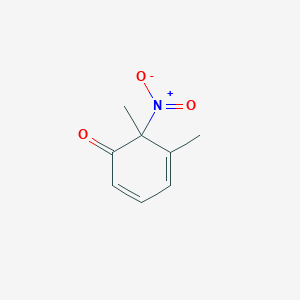
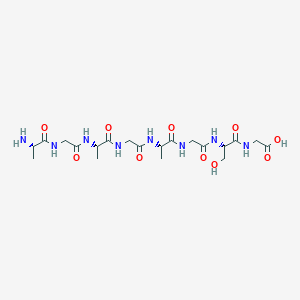
![6,11-Dihydro-5h-naphtho[2,1-a]carbazole](/img/structure/B14441658.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
